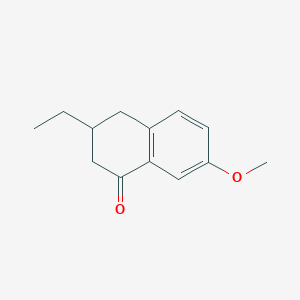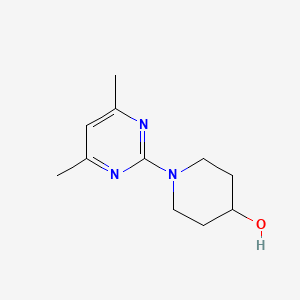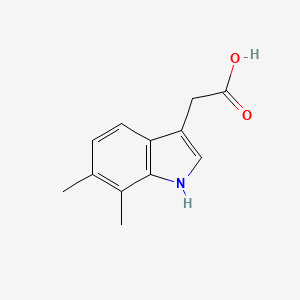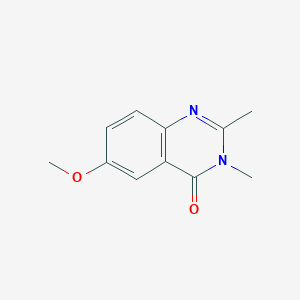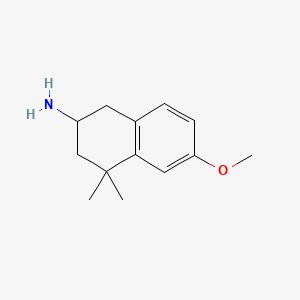
8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of an amino group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with malonic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitroquinoline derivatives, hydroxyquinoline derivatives, and various substituted quinoline derivatives .
科学研究应用
8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting bacterial and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the functional groups attached to the ring.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but lacks the amino group at the 8th position.
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but with additional fluorine and piperazine moieties.
Uniqueness: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the presence of the amino group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for diverse chemical modifications and the exploration of various biological activities .
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
8-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI 键 |
KZBXAHDVCSOKJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N)NC(=CC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)


![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)


